molecular formula C10H11BrFNO B1604348 2-Bromo-5-fluoro-N-isopropylbenzamide CAS No. 951884-14-3

2-Bromo-5-fluoro-N-isopropylbenzamide

Cat. No. B1604348
CAS RN: 951884-14-3
M. Wt: 260.1 g/mol
InChI Key: JMGZGVYFFZYKKM-UHFFFAOYSA-N
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Description

“2-Bromo-5-fluoro-N-isopropylbenzamide” is a chemical compound with the linear formula C10H11BrFNO . It has a molecular weight of 260.108 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-fluoro-N-isopropylbenzamide” consists of a benzene ring substituted with bromine and fluorine atoms, and an amide group with an isopropyl substituent .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.108 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are provided .

Scientific Research Applications

Material Science

This compound is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These are used in material science as molecular receptors and as a building block in crystal engineering .

Molecular Imprinting

The compound is used in the creation of steroid conjugates for molecular imprinting . This is a technique to create template-shaped cavities in polymer matrices for molecular recognition.

Dyes and Biosensors

It is used in the synthesis of dyes and biosensors of alpha hydroxyl carboxylic acids . These biosensors can be used for the detection and quantification of alpha hydroxyl carboxylic acids.

GABAAα2/α3 Binding Site Agonists

The compound is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists . These are used in the treatment of anxiety disorders.

OLED Applications

It is used as a precursor for the synthesis of TADF dyes in OLED applications . TADF dyes are thermally activated delayed fluorescence dyes used in organic light-emitting diode (OLED) technology.

Antitumor and Anti-inflammatory Applications

The compound is used in the synthesis of APIs in antitumor and anti-inflammatory applications . APIs, or active pharmaceutical ingredients, are the substances in drugs that are biologically active.

Mechanism of Action

The mechanism of action of “2-Bromo-5-fluoro-N-isopropylbenzamide” is not clear as it seems to be a specialty product for proteomics research .

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-5-fluoro-N-propylbenzamide”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-bromo-5-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGZGVYFFZYKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640722
Record name 2-Bromo-5-fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-N-isopropylbenzamide

CAS RN

951884-14-3
Record name 2-Bromo-5-fluoro-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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